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Introduction
Sickle cell disease (SCD) is a monogenic disorder resulting from a single point mutation in the

β-globin gene, leading to the production of abnormal hemoglobin, known as sickle hemoglobin

(HbS).[1][2][3] Under deoxygenated conditions, HbS polymerizes, causing red blood cells

(RBCs) to become rigid and adopt a characteristic sickle shape.[1][2][3][4] This sickling leads to

a cascade of downstream effects, including vaso-occlusion, chronic hemolytic anemia, and

severe pain crises.[1][4]

PF-07059013 is a noncovalent modulator of hemoglobin designed for the treatment of sickle

cell disease.[1][2][4] It acts by binding to hemoglobin and stabilizing its relaxed (R) or

oxygenated state.[4] This allosteric modulation increases the oxygen affinity of hemoglobin,

thereby delaying the polymerization of deoxygenated HbS and reducing RBC sickling.[1] PF-
07059013 has demonstrated the ability to bind to hemoglobin with nanomolar affinity and

effectively reduce sickling in preclinical models.[1][2][4][5]

These application notes provide detailed protocols for key assays to quantify the binding of PF-
07059013 to hemoglobin and its effects on red blood cell physiology.
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The following tables summarize the key quantitative data for PF-07059013 from preclinical

studies.

Table 1: In Vitro Binding Affinity and Activity

Parameter Value Description

Binding Affinity (Ki) 0.6 nM

The equilibrium dissociation

constant for the binding of PF-

07059013 to sickle hemoglobin

(HbS).[5]

Table 2: In Vivo Efficacy in Townes SCD Mouse Model
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Parameter Result Description

RBC Sickling Reduction 37.8% (±9.0%) decrease

Reduction in red blood cell

sickling under hypoxic

conditions compared to

vehicle-treated mice.[1][2][3][4]

[6]

Hemoglobin Oxygen Affinity

(p50)
53.7% (±21.2%) decrease

Decrease in the partial

pressure of oxygen at which

hemoglobin is 50% saturated,

indicating increased oxygen

affinity.[6]

Hemoglobin Oxygen Affinity

(p20)
84.4% (±2.6%) decrease

Decrease in the partial

pressure of oxygen at which

hemoglobin is 20% saturated,

a sensitive marker of

compound occupancy.[6]

Hemoglobin Occupancy >40%

Percentage of hemoglobin

bound by PF-07059013 in

vivo.[6]

Hemoglobin Level 42.4% (±4.2%) increase

Increase in total hemoglobin

concentration, addressing the

chronic anemia associated

with SCD.[6]

Hematocrit 30.9% (±0.7%) increase
Increase in the proportion of

red blood cells in the blood.[6]

Red Blood Cell Count 39.2% (±9.3%) increase
Increase in the total number of

red blood cells.[6]

Reticulocyte Count 54.7% (±2.4%) decrease

Decrease in immature red

blood cells, indicating reduced

hemolysis.[6]
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Hemoglobin Oxygen Affinity Assay (p50 Determination)
This protocol describes the determination of the oxygen equilibrium curve for hemoglobin in the

presence of a test compound, allowing for the calculation of the p50 value.

Principle: The absorbance spectrum of hemoglobin changes depending on its oxygenation

state. By exposing a hemoglobin solution to precisely controlled decreasing oxygen

concentrations and measuring the corresponding absorbance changes, an oxygen dissociation

curve can be generated.

Materials:

Purified human hemoglobin (HbA or HbS)

PF-07059013 or other test compounds

Phosphate-buffered saline (PBS), pH 7.4

Gas-tight cuvettes

Spectrophotometer with a temperature-controlled cuvette holder

Gas mixing system (to create precise oxygen/nitrogen mixtures)

Deoxygenating agent (e.g., sodium dithionite) for baseline correction

Procedure:

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

Prepare a working solution of hemoglobin in PBS at a concentration of approximately 10 µM.

Add the test compound to the hemoglobin solution at the desired final concentration. Include

a vehicle control (e.g., DMSO).

Transfer the mixture to a gas-tight cuvette and seal it.

Place the cuvette in the temperature-controlled spectrophotometer set to 37°C.
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Initially, fully oxygenate the sample by bubbling with 100% oxygen. Record the absorbance

spectrum of fully oxygenated hemoglobin.

Gradually decrease the oxygen tension by introducing precise mixtures of nitrogen and

oxygen into the cuvette using the gas mixing system.

At each oxygen tension level, allow the sample to equilibrate and then record the full

absorbance spectrum.

After achieving a fully deoxygenated state (by bubbling with 100% nitrogen), record the

spectrum of deoxygenated hemoglobin. A small amount of sodium dithionite can be added to

ensure complete deoxygenation for the final reading.

Calculate the percentage of oxygenated hemoglobin at each oxygen tension using the

recorded absorbance spectra.

Plot the percentage of oxygenated hemoglobin against the partial pressure of oxygen.

Fit the data to a sigmoidal curve to determine the p50 value.

In Vitro Red Blood Cell Sickling Assay
This assay evaluates the ability of a compound to inhibit hypoxia-induced sickling of red blood

cells from individuals with sickle cell disease.

Principle: When deoxygenated, HbS polymerizes, causing RBCs to sickle. The percentage of

sickled cells can be quantified by microscopy after incubation under hypoxic conditions.

Materials:

Whole blood from an SCD patient

PF-07059013 or other test compounds

Hypoxia chamber or gas bag with a low oxygen gas mixture (e.g., 2% O₂, 5% CO₂, 93% N₂)

Microscope with high-resolution imaging capabilities
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Glass slides and coverslips

Formaldehyde solution (for fixing cells)

Procedure:

Collect whole blood from an SCD patient in heparinized tubes.

Wash the RBCs three times with PBS to remove plasma and buffy coat.

Resuspend the RBCs to a hematocrit of 20% in PBS.

Pre-incubate the RBC suspension with the test compound or vehicle control at 37°C for 1

hour.

Place the samples in a hypoxia chamber and incubate at 37°C for 2-4 hours to induce

sickling.

After incubation, fix a small aliquot of the cell suspension with formaldehyde.

Prepare a wet mount of the fixed cells on a glass slide.

Using a microscope, capture images of multiple fields of view for each sample.

Count the number of sickled and normal (discoid) cells in each image. A minimum of 200

cells should be counted per sample.

Calculate the percentage of sickled cells for each condition.

Determine the percentage inhibition of sickling by the test compound relative to the vehicle

control.

Hemoglobin Binding Affinity Assay (Fluorescence
Quenching)
This protocol provides a generalized method for determining the binding affinity of a compound

to hemoglobin using the intrinsic fluorescence of tryptophan residues in the protein.
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Principle: The intrinsic fluorescence of tryptophan residues in hemoglobin can be quenched

upon the binding of a small molecule. The extent of quenching is dependent on the

concentration of the ligand, allowing for the determination of the binding constant.

Materials:

Purified human hemoglobin

PF-07059013 or other test compounds

PBS, pH 7.4

Fluorometer

Procedure:

Prepare a stock solution of hemoglobin in PBS.

Prepare a series of dilutions of the test compound in PBS.

In a cuvette, add the hemoglobin solution to a final concentration of approximately 2 µM.

Set the fluorometer to an excitation wavelength of ~295 nm (to selectively excite tryptophan)

and an emission scan range of 300-400 nm.

Record the fluorescence emission spectrum of the hemoglobin solution alone.

Titrate the hemoglobin solution with increasing concentrations of the test compound, allowing

the mixture to equilibrate for 2-3 minutes after each addition.

Record the fluorescence emission spectrum after each titration step.

Correct the fluorescence intensity for the inner filter effect if necessary.

Plot the change in fluorescence intensity against the concentration of the test compound.

Analyze the data using appropriate binding models (e.g., the Stern-Volmer equation) to

calculate the binding constant (Ka) or dissociation constant (Kd).
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Red Blood Cell Partitioning Assay
This assay determines the extent to which a compound distributes into red blood cells from

plasma.

Principle: The compound is incubated with whole blood, and after separation of plasma and

RBCs, the concentration of the compound in each fraction is measured, typically by LC-

MS/MS.

Materials:

Fresh whole blood (human or animal)

PF-07059013 or other test compounds

Centrifuge

LC-MS/MS system

Procedure:

Prepare a stock solution of the test compound.

Spike the test compound into fresh whole blood at a known concentration.

Incubate the blood at 37°C for a specified time (e.g., 60 minutes), with gentle mixing.

After incubation, take an aliquot of the whole blood for analysis.

Separate the remaining blood into plasma and RBCs by centrifugation.

Carefully collect the plasma.

Lyse the RBC pellet with a known volume of water.

Determine the concentration of the test compound in the whole blood, plasma, and lysed

RBC fractions using a validated LC-MS/MS method.

Calculate the blood-to-plasma ratio and the RBC partitioning coefficient.
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Caption: Mechanism of action of PF-07059013 in sickle cell disease.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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and industry.
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